5-amino-2-(dimethylamino)-N-methylbenzamide
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Overview
Description
5-amino-2-(dimethylamino)-N-methylbenzamide is an organic compound with a complex structure that includes both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide typically involves multi-step organic reactions. One common method is the reaction of 5-amino-2-methylbenzenesulfonamide with dimethylamine under reflux conditions in ethanol . This reaction yields the desired compound with good to high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(dimethylamino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-amino-2-(dimethylamino)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-(dimethylamino)benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of a benzamide group.
5-amino-pyrazoles: These compounds share the amino functional group and have similar reactivity in organic synthesis.
Uniqueness
5-amino-2-(dimethylamino)-N-methylbenzamide is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
5-amino-2-(dimethylamino)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-10(14)8-6-7(11)4-5-9(8)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUZRFAZRDIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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